4-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide
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Overview
Description
4-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzimidazole core, a tetrahydrofuran ring, and a methoxy-substituted benzamide group, which collectively contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzimidazole Core: This step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran moiety can be introduced via a nucleophilic substitution reaction, where a halogenated benzimidazole intermediate reacts with tetrahydrofuran in the presence of a base.
Attachment of the Methoxy-Benzamide Group: The final step involves the coupling of the methoxy-substituted benzoyl chloride with the benzimidazole intermediate in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may reduce the benzimidazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzimidazole or benzamide moieties, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), under varying temperatures and solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 4-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide exerts its effects is often related to its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The benzimidazole core is known to interact with DNA and proteins, potentially leading to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide
- 4-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide
- 4-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide
Uniqueness
4-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is unique due to the presence of the benzimidazole core, which imparts distinct chemical and biological properties compared to other similar compounds
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Properties
Molecular Formula |
C19H19N3O3 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-methoxy-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C19H19N3O3/c1-24-14-7-4-12(5-8-14)19(23)20-13-6-9-15-16(11-13)22-18(21-15)17-3-2-10-25-17/h4-9,11,17H,2-3,10H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
XYNRGVGERHUCBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CCCO4 |
Origin of Product |
United States |
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